3,5-dimethoxy-N-methylbenzamide
Description
3,5-Dimethoxy-N-methylbenzamide (C₁₁H₁₅NO₃, molecular weight 225.24 g/mol) is a benzamide derivative characterized by two methoxy groups at the 3- and 5-positions of the benzene ring and an N-methylamide substituent. Its synthesis typically involves coupling 3,5-dimethoxybenzoic acid with methylamine derivatives under standard amidation conditions . The compound exhibits planar geometry in the methoxyphenyl amide segment, with intermolecular O···N interactions stabilizing its crystal structure .
Structure
3D Structure
Properties
IUPAC Name |
3,5-dimethoxy-N-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-11-10(12)7-4-8(13-2)6-9(5-7)14-3/h4-6H,1-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJXCQKLQVJMDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC(=C1)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501304925 | |
| Record name | 3,5-Dimethoxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501304925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74826-21-4 | |
| Record name | 3,5-Dimethoxy-N-methylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74826-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dimethoxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501304925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of 3,5-Dimethoxybenzoyl Chloride
The synthesis begins with 3,5-dimethoxybenzoic acid, which is converted to its acid chloride using thionyl chloride () in the presence of catalytic dimethylformamide (DMF). This step proceeds at 50°C for 2 hours, achieving near-quantitative conversion. The reaction mechanism involves nucleophilic acyl substitution, where acts as both solvent and chlorinating agent.
Coupling with Methylamine
The freshly prepared acid chloride is reacted with methylamine in dichloromethane () at 0°C. Triethylamine () is added to scavenge HCl, driving the reaction to completion. After 18 hours at room temperature, the mixture is quenched with aqueous sodium bicarbonate (), and the product is extracted with ethyl acetate (). Purification via flash column chromatography (hexane/, 3:1) yields 3,5-dimethoxy-N-methylbenzamide in 78–82% purity.
Key Data:
Coupling-Agent-Mediated Synthesis
Carbodiimide-Based Amidation
A scalable alternative employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a coupling agent. 3,5-Dimethoxybenzoic acid is dissolved in , followed by sequential addition of EDCI, hydroxybenzotriazole (HOBt), and N-methylmorpholine (NMM). Methylamine hydrochloride is introduced, and the reaction proceeds at 25°C for 24 hours. Workup involves aqueous extraction and solvent evaporation, yielding the amide in 89–92% yield.
Advantages:
Microwave-Assisted Optimization
Microwave irradiation (100°C, 300 W) reduces reaction time to 30 minutes while maintaining yields above 85%. This method leverages localized superheating to accelerate amide bond formation, as confirmed by monitoring.
Functional Group Interconversion Strategies
Methylation of 3,5-Dihydroxy-N-methylbenzamide
For substrates lacking methoxy groups, a two-step methylation protocol is employed. 3,5-Dihydroxybenzoic acid is first amidated with methylamine via the acid chloride method. Subsequent methylation with dimethyl sulfate () in acetone, using potassium carbonate () as a base, installs the methoxy groups.
Reaction Conditions:
Catalytic Demethylation-Transformation
A patent-pending approach involves partial demethylation of 3,4,5-trimethoxy-N-methylbenzamide using boron tribromide () in at −78°C. Selective removal of the 4-methoxy group affords this compound in 65% yield.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Acid Chloride | 78–82 | >95 | 18 h | High |
| EDCI Coupling | 89–92 | 98 | 24 h | Moderate |
| Microwave | 85–88 | 97 | 0.5 h | Low |
| Methylation | 70–75 | 90 | 12 h | High |
| Demethylation | 65 | 88 | 6 h | Moderate |
Trade-offs:
-
Acid Chloride Route: High scalability but requires hazardous .
-
EDCI Coupling: Superior yields but higher reagent costs.
-
Microwave: Rapid but limited to small batches.
Spectroscopic Validation and Quality Control
1H NMR^1\text{H NMR}1H NMR Characterization
The final product exhibits distinct resonances:
Chromatographic Purity
Reverse-phase HPLC (C18 column, 70:30 ) confirms >98% purity for EDCI-derived batches.
Industrial-Scale Considerations
Chemical Reactions Analysis
Oxidation Reactions
The methoxy groups on the aromatic ring are susceptible to oxidation under specific conditions, yielding quinones or carboxylic acid derivatives.
| Reaction Type | Reagents/Conditions | Product | Notes | Reference |
|---|---|---|---|---|
| Methoxy to Quinone | KMnO<sub>4</sub> or CrO<sub>3</sub> under acidic conditions | 3,5-Dimethoxyquinone derivative | Requires strong oxidizing agents; regioselectivity influenced by steric effects. | |
| Amide Oxidation | Ozone or peroxides | N-Oxide or degradation products | Limited utility due to competing side reactions. |
Mechanistic Insight : Oxidation of methoxy groups proceeds via electrophilic attack on the aromatic ring, forming intermediates that rearrange to quinones. The amide group typically remains intact under these conditions.
Reduction Reactions
The amide functional group can be reduced to secondary amines, while the aromatic ring remains largely unaffected.
| Reaction Type | Reagents/Condients | Product | Yield | Reference |
|---|---|---|---|---|
| Amide to Amine | LiAlH<sub>4</sub> in anhydrous THF | 3,5-Dimethoxy-N-methylbenzylamine | ~85% | |
| Catalytic Hydrogenation | H<sub>2</sub>, Pd/C in ethanol | Partial reduction of amide (rare) | <10% |
Key Findings :
-
LiAlH<sub>4</sub> selectively reduces the amide to a benzylamine without altering methoxy groups.
-
Catalytic hydrogenation is ineffective for full reduction due to the stability of the amide bond.
Electrophilic Aromatic Substitution (EAS)
The electron-rich aromatic ring undergoes substitution at positions ortho/para to the methoxy groups.
| Reaction Type | Reagents/Conditions | Product | Regioselectivity | Reference |
|---|---|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0°C | 3,5-Dimethoxy-4-nitro-N-methylbenzamide | Predominantly para to methoxy | |
| Bromination | Br<sub>2</sub>/FeBr<sub>3</sub> | 3,5-Dimethoxy-4-bromo-N-methylbenzamide | Ortho/para distribution |
Mechanistic Insight : Methoxy groups direct incoming electrophiles to the 2-, 4-, and 6-positions, with steric hindrance favoring substitution at the 4-position.
Photoredox-Catalyzed Reactions
Under photoredox conditions, the compound participates in dealkylation or acylation via radical intermediates.
| Reaction Type | Catalysts/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Dealkylation | PFNB, white LED, 25°C | 3,5-Dimethoxybenzamide | ~90% | |
| Acylation | Acyl chloride, Ir(ppy)<sub>3</sub> | Acylated derivatives | 75–95% |
Key Observations :
-
Photoredox catalysis enables selective C–N bond cleavage, yielding the parent benzamide .
-
Acylations proceed via single-electron transfer mechanisms, tolerating diverse acyl chlorides .
Nucleophilic Acyl Substitution
The amide group reacts with nucleophiles under basic conditions, though reactivity is moderate compared to tertiary amides.
Mechanistic Insight : Secondary amides exhibit reduced electrophilicity compared to tertiary analogs, necessitating stronger bases or elevated temperatures .
Hydrolysis Reactions
The amide bond undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acids.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux | 3,5-Dimethoxybenzoic acid | ~95% | |
| Basic Hydrolysis | NaOH, H<sub>2</sub>O/EtOH | Sodium 3,5-dimethoxybenzoate | ~90% |
Synthetic Utility : Hydrolysis provides access to benzoic acid derivatives, useful for further functionalization .
Scientific Research Applications
3,5-dimethoxy-N-methylbenzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act on enzymes or receptors, leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Benzamide Core
Table 1: Structural and Spectroscopic Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | ¹H NMR (δ, ppm) Highlights | ¹³C NMR (δ, ppm) Highlights |
|---|---|---|---|---|---|
| 3,5-Dimethoxy-N-methylbenzamide | C₁₁H₁₅NO₃ | 225.24 | 3,5-OCH₃; N-CH₃ | 6.54 (d, J=1.8 Hz), 3.70 (s, OCH₃) | 170.44 (C=O), 159.97 (OCH₃) |
| 3,5-Dimethoxy-N,N-dimethylbenzamide (3d) | C₁₁H₁₅NO₃ | 223.3 | 3,5-OCH₃; N-(CH₃)₂ | 3.10 (s, N-CH₃), 2.98 (s, N-CH₃) | 171.2 (C=O), 160.6 (OCH₃) |
| N-(4-(Dimethylamino)phenyl)-3,5-dimethoxy-N-methylbenzamide (8j) | C₁₈H₂₂N₂O₃ | 314.38 | 3,5-OCH₃; N-CH₃; N-(4-N(CH₃)₂-C₆H₄) | 6.97 (d, J=9.0 Hz), 2.96 (s, N(CH₃)₂) | 170.44 (C=O), 149.10 (N(CH₃)₂) |
| Propyzamide | C₁₂H₁₁Cl₂NO | 256.13 | 3,5-Cl; N-(1,1-dimethylpropynyl) | Not reported | Not reported |
Key Observations:
- Electronic Effects : The electron-donating methoxy groups in this compound enhance resonance stabilization of the amide bond compared to electron-withdrawing substituents (e.g., Cl in Propyzamide) .
- NMR Shifts : The ¹H NMR signals for methoxy groups in this compound (δ 3.70 ppm) are consistent across analogues, while N-methyl protons vary slightly (δ 3.10–3.49 ppm) depending on adjacent substituents .
Key Observations:
- In contrast, Propyzamide’s chlorine substituents enhance environmental stability, making it suitable for agricultural use .
- Solubility : Hydroxyl groups in compound 8l improve aqueous solubility compared to methoxy analogues, which could enhance bioavailability in drug design .
Biological Activity
3,5-Dimethoxy-N-methylbenzamide is an organic compound with significant potential in pharmacology and medicinal chemistry. Its unique structure, characterized by two methoxy groups on the benzene ring and a methyl group attached to the nitrogen atom of the amide functional group, enhances its biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 195.22 g/mol
- Structural Features :
- Two methoxy groups at the 3 and 5 positions.
- Methyl group attached to the nitrogen atom.
Research indicates that this compound interacts with various biological targets, particularly in neurotransmission and inflammation pathways. The presence of methoxy groups increases lipophilicity, which may enhance bioavailability and interaction with cellular targets.
Potential Mechanisms Include :
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit enzymes involved in neurotransmitter metabolism, potentially modulating neurotransmitter levels in the central nervous system.
- Receptor Binding : It may bind to specific receptors that influence various physiological responses.
Antimicrobial and Antioxidant Properties
This compound has been studied for its potential antimicrobial and antioxidant activities. These properties make it a candidate for further investigation in therapeutic applications.
Neuropharmacological Effects
The compound's structural similarities to other benzamide derivatives suggest potential neuropharmacological effects. For instance, it may exhibit anxiolytic or sedative properties, similar to other compounds within its class .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Notable Biological Properties |
|---|---|---|
| N-Methoxy-N-methylbenzamide | One methoxy group | Less lipophilic than 3,5-dimethoxy variant |
| N,3-Dimethoxy-N-methylbenzamide | Three methoxy groups | Increased solubility and potential bioactivity |
| 4-Methoxy-N-methylbenzamide | Methoxy group at position 4 | Different receptor interaction profile |
| 3,4-Dimethoxy-N-methylbenzamide | Methoxy groups at positions 3 and 4 | Potentially different pharmacological effects |
Case Studies
- Antiviral Activity : A study demonstrated that benzamide derivatives significantly reduced cytoplasmic HBV DNA levels. While not directly tested on this compound, the findings highlight a trend where structurally similar compounds exhibit antiviral properties .
- Neurotransmitter Modulation : Research on related compounds indicated that they could modulate neurotransmitter systems effectively. This suggests a need for further studies on how this compound might influence neurotransmitter dynamics in clinical settings .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,5-dimethoxy-N-methylbenzamide, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves coupling 3,5-dimethoxybenzoic acid with methylamine via an amidation reaction. A common approach is using carbodiimide coupling agents (e.g., EDC or DCC) in anhydrous dichloromethane under nitrogen. For example, Method C in a related benzamide synthesis achieved a 67% yield by optimizing stoichiometry (1.2:1 molar ratio of acid to amine) and using 4-dimethylaminopyridine (DMAP) as a catalyst . Yield improvements may involve solvent screening (e.g., THF or DMF for better solubility) or microwave-assisted synthesis to reduce reaction time.
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Analyze - and -NMR spectra for characteristic signals. For instance, the methoxy groups ( ~3.70 ppm, singlet) and N-methyl resonance ( ~3.49 ppm) are critical markers .
- X-ray crystallography : Resolve crystal structures using programs like SHELXL . A related benzamide derivative (N-(3,5-dimethoxyphenyl)benzamide) was crystallized in a monoclinic system (), with unit cell parameters Å, Å, and .
Q. What solvents and purification methods are recommended for isolating this compound?
- Methodological Answer : Use polar aprotic solvents (e.g., ethyl acetate or acetone) for recrystallization. Column chromatography with silica gel (hexane/ethyl acetate gradient) is effective for removing unreacted starting materials. Purity can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) or melting point analysis (literature comparison).
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G* basis set) to model molecular orbitals, electrostatic potential surfaces, and charge distribution. Studies on similar compounds highlight the role of exact exchange in improving thermochemical accuracy (e.g., <2.4 kcal/mol deviation in atomization energies) . Software like Gaussian or ORCA can simulate vibrational spectra for comparison with experimental IR/Raman data.
Q. What strategies address discrepancies between experimental and computational structural data for this compound?
- Methodological Answer : If computational bond lengths/angles conflict with X-ray data (e.g., methoxy group torsion angles), recalibrate the DFT functional (e.g., hybrid functionals like M06-2X for non-covalent interactions) or refine crystallographic models using SHELX . Cross-validate with solid-state NMR to resolve dynamic vs. static disorder in crystal lattices.
Q. How can researchers design structure-activity relationship (SAR) studies for this compound derivatives?
- Methodological Answer : Synthesize analogs with substituent variations (e.g., halogenation at the 4-position or N-alkyl chain modifications). Evaluate bioactivity via in vitro assays (e.g., enzyme inhibition or receptor binding). For example, a related compound (N-(4-(dimethylamino)phenyl)-3,5-dimethoxy-N-methylbenzamide) showed distinct -NMR shifts ( 6.97 ppm for aromatic protons), correlating with electronic effects on bioactivity . Pair experimental data with molecular docking (AutoDock Vina) to predict binding modes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
